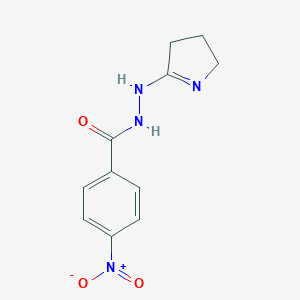![molecular formula C15H19NO4 B256674 [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid, also known as CCPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CCPA is a derivative of fenofibrate, a drug used to treat hyperlipidemia, and has been found to have similar lipid-lowering effects. In addition, CCPA has shown promise in the treatment of other diseases such as cancer and Alzheimer's.
Wirkmechanismus
The mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that regulate various metabolic processes, including lipid metabolism. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to activate PPARα and PPARγ, which are involved in lipid metabolism and inflammation, respectively.
Biochemical and Physiological Effects:
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects. In animal models, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease liver fat accumulation. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to induce apoptosis in cancer cells and protect against neurodegeneration in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its potential therapeutic applications in various diseases. It has been found to have lipid-lowering effects similar to fenofibrate, as well as potential anti-cancer and neuroprotective effects. However, one limitation of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid. One area of research could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, further research could investigate the mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and its effects on various metabolic pathways. Finally, research could focus on developing more efficient methods for synthesizing [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and improving its solubility in water for easier administration in experimental settings.
Synthesemethoden
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-hydroxyphenylacetic acid with cyclohexyl isocyanate to form the intermediate compound, N-cyclohexyl-4-hydroxyphenylacetamide. This intermediate is then reacted with chloroacetic acid to form [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid.
Wissenschaftliche Forschungsanwendungen
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential therapeutic applications in various diseases. One area of research has focused on its lipid-lowering effects, similar to fenofibrate. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels in animal models. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential anti-cancer effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Eigenschaften
Produktname |
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid |
|---|---|
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
2-[4-(cyclohexylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-20-13-8-6-11(7-9-13)15(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
XHHSDMDEUVEJGM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-adamantyl)-3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B256593.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![1-(3-nitrophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B256596.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)

![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)

![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)